molecular formula C16H16BrNO4 B12114041 2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide

2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B12114041
M. Wt: 366.21 g/mol
InChI Key: JXCUUKFIJVLSAM-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is an organic compound that features a bromophenoxy group and a dimethoxyphenyl group linked by an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Preparation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Formation of 4-bromophenoxyacetic acid: 4-bromophenol is reacted with chloroacetic acid in the presence of a base to form 4-bromophenoxyacetic acid.

    Amidation: The final step involves the reaction of 4-bromophenoxyacetic acid with 2,4-dimethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The phenolic and amide groups can undergo oxidation and reduction reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the phenolic or amide groups.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenoxy and dimethoxyphenyl groups could play a role in binding to the target, while the acetamide moiety could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenol: A simpler compound with a bromine atom on the phenol ring.

    2,4-dimethoxyaniline: A compound with two methoxy groups on the phenyl ring and an amino group.

    N-phenylacetamide: A compound with an acetamide group attached to a phenyl ring.

Uniqueness

2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is unique due to the combination of its bromophenoxy and dimethoxyphenyl groups linked by an acetamide moiety. This unique structure can impart specific chemical and biological properties that are not present in simpler related compounds.

Properties

Molecular Formula

C16H16BrNO4

Molecular Weight

366.21 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C16H16BrNO4/c1-20-13-7-8-14(15(9-13)21-2)18-16(19)10-22-12-5-3-11(17)4-6-12/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

JXCUUKFIJVLSAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br)OC

solubility

<0.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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